2-(Trifluoromethyl)benzo[d]thiazol-5-amine
Overview
Description
2-(Trifluoromethyl)benzo[d]thiazol-5-amine is a useful research compound. Its molecular formula is C8H5F3N2S and its molecular weight is 218.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 2-(trifluoromethyl)benzo[d]thiazol-5-amine, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives, in general, are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
Thiazole derivatives are known to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)benzo[d]thiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit inhibitory effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This interaction can influence neurotransmitter levels and, consequently, affect mood and behavior. Additionally, thiazole compounds are known to interact with proteins involved in cell signaling pathways, further highlighting their biochemical significance .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit anticancer activities by inducing apoptosis in cancer cells . This compound can also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiazole derivatives can bind to specific receptors or enzymes, leading to the inhibition of their activity . This inhibition can result in downstream effects on cellular processes, such as cell proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular processes . Threshold effects have also been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms or facilitated diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize to the mitochondria, where they can exert their effects on mitochondrial function and energy production . The precise localization of this compound within the cell can influence its biochemical interactions and overall efficacy.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-13-5-3-4(12)1-2-6(5)14-7/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCYOMZRHNZGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.